Condensation Reactions: A common approach involves the condensation of appropriately substituted 3-aminopyrazoles with either 4,4,4-trifluoro-1-(aryl)butane-1,3-diones or ethyl 4,4,4-trifluorobut-2-ynoate. [, , , , ]
Suzuki-Miyaura Cross-Coupling: This method utilizes 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes coupling with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst system. This method is particularly useful for introducing diversity at the C3 position. [, ]
Nucleophilic Substitution: For introducing substituents at the C5 position, a nucleophilic aromatic substitution (SNAr) reaction can be employed. This involves activating the C–O bond of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives with PyBroP followed by the addition of amines or thiols. []
Multicomponent Reactions: One-pot multicomponent reactions offer a more efficient route to certain derivatives. For example, reacting aldehydes with 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-one can yield tetrahydroheptaazadicyclopenta[a,j]anthracene-5,7-diones. []
Molecular Structure Analysis
The core pyrazolo[1,5-a]pyrimidine ring system generally shows a planar conformation. [, , ]
Substituents at other positions can influence the planarity and overall conformation, often dictated by steric and electronic factors. [, ]
Single-crystal X-ray diffraction studies have been crucial in elucidating the exact three-dimensional structures of various derivatives. [, , , , , , ]
Mechanism of Action
Antitumor Activity: Some derivatives exhibit significant inhibitory activity against cancer cell lines, possibly by interfering with crucial cellular processes involved in cancer cell growth and proliferation. [, , , , , ]
Anti-inflammatory Activity: Specific derivatives show promise as anti-inflammatory agents, potentially by targeting key enzymes involved in inflammatory pathways. [, ]
Monoamine Oxidase B Inhibition: Certain analogues demonstrate micromolar inhibitory activity against monoamine oxidase B, a target of interest in neurodegenerative disorders. []
Physical and Chemical Properties Analysis
Thermal Stability: Thermogravimetric analysis suggests a relatively low thermal stability for some derivatives, indicating decomposition at relatively low temperatures. []
Optical Properties: These compounds generally absorb in the ultraviolet region and exhibit fluorescence, both in solution and, to a lesser extent, in the solid state. []
Applications
Medicinal Chemistry: This compound class serves as a privileged scaffold for developing novel therapeutics, primarily focusing on anticancer, anti-inflammatory, and therapies for neurodegenerative disorders. [, , , , , , , ]
Tumor Imaging: Radiolabeled derivatives, such as those incorporating ¹⁸F, have been explored as potential positron emission tomography (PET) imaging agents for tumor detection. [, , , ]
Materials Science: The unique optical properties of some derivatives could potentially be exploited in the development of new materials. []
Related Compounds
Compound Description: This compound is a derivative of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. It exhibits significant inhibitory activity against K562 and MKN45 cancer cell lines [].
Relevance: This compound shares the core structure of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with additional substitutions at the 5- and 7-positions. The presence of the 4-(trifluoromethyl)phenyl group at the 5-position and the 4-methylpiperazin-1-yl group at the 7-position distinguishes it from the target compound [].
Compound Description: This compound serves as a crucial starting material for synthesizing a diverse range of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives via Suzuki–Miyaura cross-coupling reactions [, ].
Relevance: This compound is structurally similar to 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, differing primarily in the presence of a bromine atom at the 3-position and a carbonyl group at the 5-position instead of a cyano group [, ].
Compound Description: This compound is an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative studied as a potential radiotracer for tumor detection using Positron Emission Tomography (PET) []. It demonstrated rapid and prolonged accumulation in tumors with moderate washout from other tissues in mice studies [].
Relevance: This compound is structurally related to 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, sharing the core pyrazolo[1,5-a]pyrimidine-3-carbonitrile structure. It includes a 2-chlorophenylamino group at the 7-position and a 2-fluoroethoxymethyl group at the 5-position. The key difference from the target compound is the absence of the trifluoromethyl group at the 7-position [].
Compound Description: This compound, characterized by its crystal structure, exhibits moderate antituberculosis activity [].
Relevance: This compound shares a similar scaffold with 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Key structural differences include a 4-fluorophenyl group at the 5-position, a carboxamide linker at the 3-position connected to a pentanedioate ester, replacing the nitrile group in the target compound [].
Compound Description: This compound has demonstrated marked inhibition against the A549 (human lung adenocarcinoma) and MKN45 (human gastric cancer) cell lines, showcasing its potential anticancer properties [].
Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Key structural differences include a 2,4-dichlorophenyl group at the 3-position, a phenyl group at the 2-position, a p-tolyl group at the 5-position, and the absence of a nitrile group at the 3-position compared to the target compound [].
Reference: [] Synthesis, Crystal Structure and Antitumor Activity of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: https://www.semanticscholar.org/paper/7de66264f717accf632a89ea19b769e3428b0db2
Compound Description: This compound, structurally characterized, exhibits significant inhibitory effects on the proliferation of several cancer cell lines [].
Relevance: This compound shares the core structure of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with modifications. It features a 4-fluorophenyl group at the 5-position and a dimethylcarboxamide group at the 3-position instead of a nitrile group, differentiating it from the target compound [].
Compound Description: This compound, structurally characterized by its crystal structure, belongs to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class [].
Relevance: This compound shares the core structure of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. The key difference is the presence of a 4-methylphenyl group at the 7-position instead of a trifluoromethyl group [].
Compound Description: This compound's crystal structure reveals the planar nature of its pyrazolo[1,5-a]pyrimidine system and the spatial arrangement of its substituents [].
Compound Description: This compound's crystal structure analysis provides insights into the planarity of its central pyrazolo[1,5-a]pyrimidine unit and the rotation of its substituent rings [].
Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative with a chlorine atom at the 7-position and a chloromethyl group at the 5-position [].
Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine-3-carbonitrile structure with 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. The key structural difference lies in the substituents at the 5- and 7-positions. While the target compound has a trifluoromethyl group at the 7-position, this compound has a chlorine atom and a chloromethyl group at the 5-position [].
Compound Description: This series of compounds, containing alkyl, aryl, and heteroaryl substituents at the 5-position, exhibits interesting optical absorption and emission properties in both solution and solid states [].
Relevance: These compounds share the core 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine structure with the target compound. The variation in alkyl/aryl/heteroaryl substituents at the 5-position and a methyl group at the 2-position distinguishes them from 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile [].
Compound Description: This class of compounds, synthesized using a regioselective method, features an amino group at the 7-position and an aryl group at the 5-position, along with two cyano groups at the 3- and 6-positions [].
Relevance: These compounds share the pyrazolo[1,5-a]pyrimidine scaffold with 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. They differ by having an amino group at the 7-position instead of trifluoromethyl, an aryl group at the 5-position, and an additional cyano group at the 6-position [].
Compound Description: This compound, structurally characterized, belongs to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class with a methyl group at the 5-position, a methylsulfanyl group at the 2-position, and a phenyl group at the 7-position [].
Relevance: This compound is structurally similar to 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, sharing the core structure. The key differences are the methyl and methylsulfanyl groups at the 5- and 2-positions, respectively, and a phenyl group at the 7-position instead of a trifluoromethyl group [].
Compound Description: This compound, a regioisomer of Zaleplon, can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction []. It's considered a principal impurity of Zaleplon [].
Relevance: This compound, while sharing the pyrazolo[1,5-a]pyrimidine core with 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, displays significant structural differences. It features a 3-(N-ethyl-N-acetylamino)phenyl substituent at the 5-position and lacks the trifluoromethyl group at the 7-position present in the target compound [].
Compound Description: This compound acts as a key precursor in the synthesis of novel benzo[b]pyrazolo[5′,1′:2,3]pyrimido[4,5-e][1,4]thiazine derivatives [].
Compound Description: Theoretical studies using DFT calculations suggest that DFPA might exhibit inhibitory activity against MtPanK and PanK, potentially paving the way for the development of novel anti-tuberculosis drugs [].
Compound Description: This compound serves as a crucial building block in the multi-step synthesis of novel tetrahydroheptaazadicyclopenta[a,j]anthracene-5,7-diones and pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-7-carbonitrile derivatives [].
Compound Description: This compound represents the first series of potent inhibitors of mitochondrial branched-chain aminotransferase (BCATm) discovered through the hybridization of hits from fragment and high throughput screens []. Oral administration of this compound significantly increased circulating branched-chain amino acids (leucine, isoleucine, and valine) in mice [].
Compound Description: This compound has been patented for its use in the non-sedative treatment of noise phobia in companion animals, particularly dogs [].
Relevance: This compound shares the core structure of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with a 3-pyridyl substituent at the 7-position instead of a trifluoromethyl group [].
Compound Description: VU6005649 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7) []. This compound has been studied for its potential in modulating mGlu7 activity, a target for treating neurological and psychiatric disorders [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.